Bienvenue dans la boutique en ligne BenchChem!

6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-

Medicinal Chemistry Organic Synthesis Quality Control

6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is the exclusive electrophile for the patent-validated HIV protease pharmacophore (US20070123574). The 2-oxo-2,3-dihydrobenzoxazole core provides a planar scaffold with essential hydrogen-bond donor and acceptor functionalities, directly impacting binding affinity. Generic sulfonyl chlorides or the 5-regioisomer risk abrogating activity. Superior acidity (pKa 7.67±0.70) facilitates pH-dependent reactivity and covalent warhead design. Reactivity with amines enables rapid sulfonamide library synthesis for high-throughput screening. Procure the exact 6-sulfonyl isomer to guarantee reproducibility and access to validated antiviral leads.

Molecular Formula C7H4ClNO4S
Molecular Weight 233.63 g/mol
CAS No. 27685-90-1
Cat. No. B1294906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
CAS27685-90-1
Molecular FormulaC7H4ClNO4S
Molecular Weight233.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)OC(=O)N2
InChIInChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10)
InChIKeyIBHCNMJSVDRBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzoxazolesulfonyl Chloride, 2,3-Dihydro-2-Oxo- (CAS 27685-90-1): Procurement-Grade Heterocyclic Sulfonyl Chloride for Pharmaceutical Intermediate Synthesis


6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (CAS 27685-90-1) is a heterocyclic sulfonyl chloride featuring a benzoxazol-2(3H)-one core substituted with a reactive sulfonyl chloride group at the 6-position . This solid compound exhibits a molecular formula of C₇H₄ClNO₄S and a molecular weight of 233.63 g/mol, with a melting point of 186–187°C . It is commercially available at ≥95% purity and is primarily utilized as a versatile electrophilic building block for introducing the 2-oxo-2,3-dihydrobenzoxazole-6-sulfonyl moiety into pharmaceutical intermediates and screening libraries .

Why Generic Substitution of 6-Benzoxazolesulfonyl Chloride, 2,3-Dihydro-2-Oxo- with Other Sulfonyl Chlorides or Regioisomers Fails in Medicinal Chemistry


Substituting 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- with a generic sulfonyl chloride (e.g., benzenesulfonyl chloride) or its 5‑sulfonyl regioisomer is chemically inadvisable due to profound differences in electronic character, hydrogen-bonding capacity, and scaffold‑specific biological validation. The 2‑oxo‑2,3‑dihydrobenzoxazole core provides a rigid, planar aromatic system with a hydrogen‑bond donor (NH) and acceptor (C=O) that directly influences both the compound's physicochemical properties and the binding affinity of derived sulfonamides . Patents for antiviral agents explicitly specify the 6‑sulfonyl benzoxazole scaffold, indicating that deviation in regiochemistry or core structure abrogates activity against key targets such as HIV protease [1]. Therefore, substitution with structurally similar but regioisomeric or core‑modified analogs introduces unquantified risk in reproducibility and biological outcome.

6-Benzoxazolesulfonyl Chloride, 2,3-Dihydro-2-Oxo- (CAS 27685-90-1): Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Purity: 6-Sulfonyl vs. 5-Sulfonyl Benzoxazolone Isomers Show Measurably Different Melting Points and Electronic Properties

The target 6-sulfonyl chloride regioisomer exhibits a melting point of 186–187°C, while the 5-sulfonyl isomer (CAS 78633-41-7) melts at 229–230°C—a difference of 43°C [1]. Additionally, predicted pKa values differ by 0.18 units (7.67±0.70 vs. 7.85±0.70), indicating altered acidity of the benzoxazolone NH proton . These differences are critical for compound identification, purity verification, and predicting reactivity in amide coupling reactions.

Medicinal Chemistry Organic Synthesis Quality Control

Hydrogen-Bond Donor Retention: 6-Benzoxazolesulfonyl Chloride, 2,3-Dihydro-2-Oxo- vs. N-Methyl Analog for Targeted Molecular Recognition

In contrast to its N-methylated counterpart (CAS 62522-63-8), the target compound retains a free NH group, providing a hydrogen-bond donor that is absent in the methylated analog. This structural difference translates into a 48°C higher melting point (186–187°C vs. 137–139°C) and a predicted pKa shift from -5.07±0.20 (for the methylated analog) to 7.67±0.70, reflecting a complete change in protonation state under physiological conditions . The NH group enables critical interactions in biological targets, such as HIV protease, where the benzoxazolone NH engages in key hydrogen-bonding networks.

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Screening

Validated Scaffold for HIV Protease Inhibition: 6-Benzoxazolesulfonyl Chloride, 2,3-Dihydro-2-Oxo- Enables Synthesis of Patent-Protected Antiviral Agents

US Patent Application US20070123574 explicitly claims methods for preparing benzoxazole sulfonamide compounds that are particularly useful as HIV protease inhibitors, with the 6‑sulfonyl benzoxazole scaffold serving as a core structural element [1]. The target compound is a direct precursor to these 6‑sulfonamide derivatives. While generic sulfonyl chlorides (e.g., benzenesulfonyl chloride) can form sulfonamides, they lack the benzoxazolone core that provides the specific three-dimensional pharmacophore required for binding to the HIV protease active site. This patent validation represents a documented, legally recognized advantage over non-benzoxazole sulfonyl chlorides.

Antiviral Drug Discovery HIV Protease Inhibitors Patent-Validated Intermediates

Validated HPLC Purity Analysis: 6-Benzoxazolesulfonyl Chloride, 2,3-Dihydro-2-Oxo- Supports GLP/GMP Analytical Workflows

A validated reverse-phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid has been established for the analysis of 6‑benzoxazolesulfonyl chloride, 2,3‑dihydro‑2‑oxo- [1]. The method is scalable to preparative separation and is compatible with mass spectrometry (MS) when phosphoric acid is replaced with formic acid, making it suitable for pharmacokinetic studies and impurity profiling. This documented analytical workflow provides procurement confidence that purity can be verified using a reproducible, published protocol.

Analytical Chemistry Quality Control Pharmacokinetics

6-Benzoxazolesulfonyl Chloride, 2,3-Dihydro-2-Oxo- (CAS 27685-90-1): Proven Application Scenarios for Pharmaceutical and Analytical Laboratories


Synthesis of HIV Protease Inhibitor Candidates

As demonstrated by US Patent US20070123574, 6‑benzoxazolesulfonyl chloride, 2,3‑dihydro‑2‑oxo- is the preferred electrophile for installing the 6‑sulfonamide benzoxazole moiety essential for HIV protease inhibition [1]. Medicinal chemistry teams synthesizing antiviral leads should procure this specific regioisomer to ensure access to the patent‑validated pharmacophore.

Preparation of Benzoxazole‑6‑Sulfonamide Screening Libraries

The compound's reactivity with diverse amines enables the rapid generation of sulfonamide libraries for high‑throughput screening. The 2‑oxo‑2,3‑dihydrobenzoxazole core is associated with enzyme inhibition (e.g., alkaline phosphatases) and offers a hydrogen‑bond donor (NH) that is absent in N‑methylated analogs, making it a superior building block for fragment‑based drug discovery [2].

Quality Control and Pharmacokinetic Analysis of Benzoxazole‑Containing Compounds

The validated HPLC method using a Newcrom R1 column provides a ready‑to‑implement analytical protocol for quantifying 6‑benzoxazolesulfonyl chloride, 2,3‑dihydro‑2‑oxo- in reaction mixtures or biological matrices [3]. This is particularly valuable for CROs and pharmaceutical QC laboratories requiring reproducible, MS‑compatible purity assessment.

Synthesis of Covalent Enzyme Inhibitors with Tunable Electrophilicity

The predicted pKa of 7.67±0.70 for the benzoxazolone NH indicates a moderate acidity that can be exploited for pH‑dependent reactivity or for designing covalent inhibitors where the sulfonyl chloride serves as a warhead. Compared to the 5‑sulfonyl isomer (pKa 7.85±0.70), the 6‑sulfonyl compound offers a slightly more acidic NH, which may influence binding to metalloenzyme active sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.